
2,3-二氟-5-甲基苯硼酸
描述
“2,3-Difluoro-5-methylphenylboronic acid” is a chemical compound with the molecular formula C7H7BF2O2 . It has a molecular weight of 171.94 .
Synthesis Analysis
The primary method for the synthesis of boronic acids like “2,3-Difluoro-5-methylphenylboronic acid” is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .
Molecular Structure Analysis
The molecular structure of “2,3-Difluoro-5-methylphenylboronic acid” is represented by the linear formula C7H7BF2O2 . The compound has a mono-isotopic mass of 172.050720 Da .
Chemical Reactions Analysis
Boronic acids like “2,3-Difluoro-5-methylphenylboronic acid” are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a transition metal-catalyzed carbon–carbon bond-forming reaction that is widely applied due to its mild and functional group tolerant reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Difluoro-5-methylphenylboronic acid” include a molecular weight of 171.94 and a linear formula of C7H7BF2O2 .
科学研究应用
环境和生物系统中的氟化化合物
氟化化合物,包括多氟烷基化学品,由于其独特的性能,如抗污渍、抗水和抗油,已广泛用于众多工业和商业应用中。这些化合物在环境中的降解和与微生物的相互作用一直是广泛研究的主题,突出了人们对其持久性和潜在毒性的担忧。例如,多氟烷基化学品微生物降解为全氟烷基酸 (PFAA) 引发了重大的环境和健康问题,因为它们具有毒性特征并且广泛存在于环境中 (Liu 和 Avendaño,2013)。
苯硼酸衍生物在生物传感和催化中的应用
基于苯硼酸 (PBA) 及其衍生物的电化学生物传感器方面的最新进展证明了它们在开发葡萄糖和其他二醇的选择性传感器中的重要性。众所周知,PBA 能够在中性水溶液中与二醇形成稳定的配合物,这使得它们在用于医疗和环境监测应用的生物传感器技术中非常有价值 (Anzai,2016)。
传统污染物的氟化替代品
由于人们对其环境和健康影响的担忧,目前正在进行过渡,用氟化替代品替换长链全氟烷基羧酸 (PFCAs) 和全氟烷基磺酸 (PFSAs)。已确定 20 多种氟化物质作为各种应用中的替代品,从含氟聚合物制造到表面处理和灭火泡沫。然而,这些替代品的安全性与环境影响仍受到严格审查,这强调了持续研究和评估的必要性 (Wang 等人,2013)。
作用机制
Target of Action
The primary target of 2,3-Difluoro-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , which suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions, making 2,3-Difluoro-5-methylphenylboronic acid a valuable reagent in these processes .
Action Environment
The action of 2,3-Difluoro-5-methylphenylboronic acid is influenced by the reaction conditions. The SM cross-coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign , suggesting that it can maintain its stability and efficacy in a variety of environmental conditions.
安全和危害
未来方向
Boronic acids like “2,3-Difluoro-5-methylphenylboronic acid” have a wide range of applications in organic synthesis, particularly in Suzuki–Miyaura (SM) cross-coupling reactions . The development of new boron reagents and the exploration of their properties for application under specific SM coupling conditions is a promising area of research .
生化分析
Biochemical Properties
2,3-Difluoro-5-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which are essential in the construction of complex organic molecules . The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center, forming a new carbon-carbon bond . This interaction is crucial for the synthesis of various pharmaceuticals and biologically active compounds.
Cellular Effects
The effects of 2,3-Difluoro-5-methylphenylboronic acid on cellular processes are not extensively documentedFor instance, they can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 2,3-Difluoro-5-methylphenylboronic acid exerts its effects through interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action . This property allows it to inhibit enzymes such as serine proteases and glycosidases by binding to their active sites. Additionally, the compound can participate in the Suzuki–Miyaura coupling reaction, where it interacts with palladium catalysts to form new carbon-carbon bonds .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,3-Difluoro-5-methylphenylboronic acid in laboratory settings are important considerations for its use in biochemical research. The compound is generally stable at room temperature and can be stored for extended periods without significant degradation Its long-term effects on cellular function in in vitro and in vivo studies have not been extensively studied
Metabolic Pathways
2,3-Difluoro-5-methylphenylboronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The boronic acid group can undergo metabolic transformations, such as oxidation and conjugation, which can affect its activity and function . These metabolic pathways can influence the compound’s efficacy and toxicity, making it important to study its metabolism in detail.
Transport and Distribution
The transport and distribution of 2,3-Difluoro-5-methylphenylboronic acid within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, which can affect its localization and accumulation . Understanding these interactions is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2,3-Difluoro-5-methylphenylboronic acid can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
属性
IUPAC Name |
(2,3-difluoro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDSXIJVCPGALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Oxan-4-yl)piperidin-3-yl]methanol](/img/structure/B1426903.png)
![2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine](/img/structure/B1426905.png)
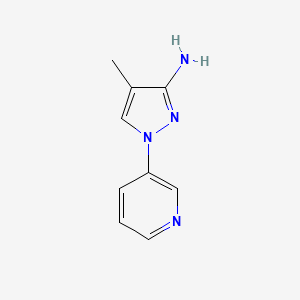
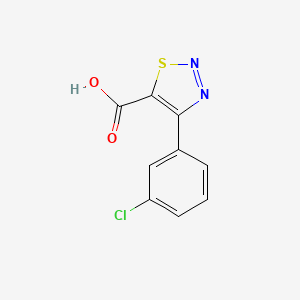
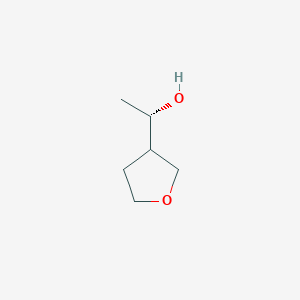
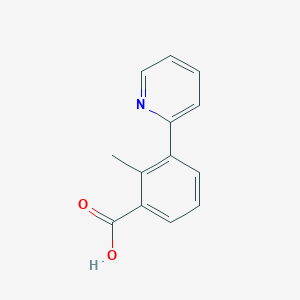
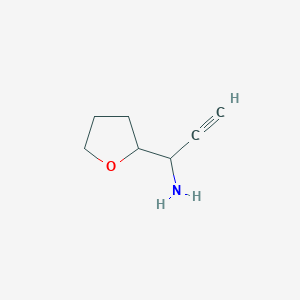
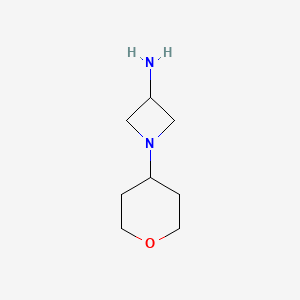

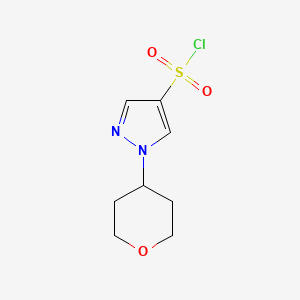
![Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1426922.png)
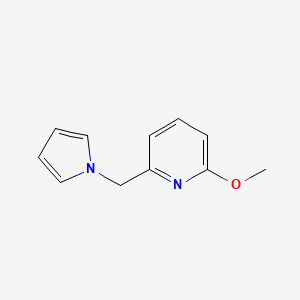

![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
